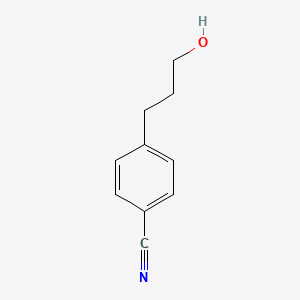

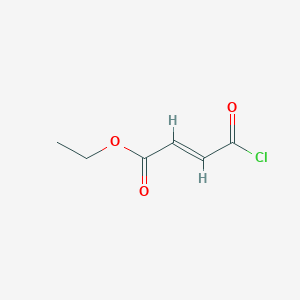

(E)-4-氯-4-氧代丁-2-烯酸乙酯

描述

(E)-Ethyl 4-chloro-4-oxobut-2-enoate is a chemical compound that is part of a broader class of organic molecules known for their ester functional group and the presence of a chloro substituent. While the specific compound is not directly described in the provided papers, related compounds with similar structures have been studied, which can give insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of various starting materials to introduce the desired functional groups and achieve the correct stereochemistry. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, as described in one of the papers, involves reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound to achieve the final product . This process highlights the importance of using appropriate reagents and conditions to obtain the desired ester with the correct configuration.

Molecular Structure Analysis

The molecular structure of compounds similar to (E)-Ethyl 4-chloro-4-oxobut-2-enoate has been determined through various analytical techniques, including X-ray crystallography. For example, the crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate shows a significant dihedral angle between the chlorobenzene ring and the ester residue, indicating the spatial arrangement of the molecule . Such structural information is crucial for understanding the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

The reactivity of compounds containing the ester group and additional substituents like chloro and oxo groups can be quite diverse. For instance, ethyl (E)-4,4,4-trifluorobut-2-enoate, a compound with a similar ester group, undergoes regio- and stereospecific cycloaddition reactions with metallo-azomethine ylides to produce trifluoromethylpyrrolidines . This demonstrates the potential of (E)-Ethyl 4-chloro-4-oxobut-2-enoate to participate in various chemical reactions, potentially leading to the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-Ethyl 4-chloro-4-oxobut-2-enoate can be inferred from related compounds. For example, the crystallographic analysis provides insights into the solid-state properties, such as lattice constants and hydrogen bonding patterns . Spectrometric techniques like IR, UV, and NMR are used to characterize the molecular structure and identify functional groups present in the molecule . These properties are essential for understanding the behavior of the compound in different environments and can influence its application in various fields, such as pharmaceuticals or materials science.

科学研究应用

晶体结构分析

(E)-4-氯-4-氧代丁-2-烯酸乙酯的晶体结构已得到分析。在一项研究中,该分子在其氯苯环和乙酯残基的最小二乘平面上表现出显着的二面角。该研究重点介绍了该化合物的分子如何在晶格内相互作用,形成超分子层。这一见解对于理解该化合物的物理特性及其在材料科学中的潜在应用至关重要 (Flores 等,2014 年)。

对映选择性合成

研究表明该化合物可用的对映选择性合成中。例如,密切相关的化合物 (E)-2-氧代-4-芳基丁-3-烯酸乙酯的氢化反应,产生了具有高对映选择性的 2-羟基-4-芳基丁酸乙酯。该过程因产生具有特定手性取向的化合物而引人注目,这在药物和其他手性活性物质的合成中非常重要 (Meng 等,2008 年)。

生物催化和生物合成

该化合物一直是生物催化领域的焦点。例如,使用生物催化将 4-氯-3-氧代丁酸乙酯不对称还原为 (S)-4-氯-3-羟基丁酸乙酯,在手性药物的生产中显示出有希望的潜力。该过程强调了生物催化剂在实现高收率和对映选择性中的作用,这对于生产药物中间体至关重要 (Ye 等,2011 年)。

有机催化中的化学反应

已经开发了涉及 (E)-4-氯-4-氧代丁-2-烯酸乙酯衍生物的有机催化反应,以高收率和对映选择性创建复杂的分子结构。这些反应对于有机化学中新的合成方法的开发至关重要,为合成新化合物提供了途径 (Preegel 等,2015 年)。

生物碱的不对称合成

该化合物已被用于生物碱的不对称合成中,作为构建手性化合物的构建模块。这种合成方法对于创建对映体纯净的物质非常重要,这在药物化学中至关重要 (Hirai 等,1992 年)。

在生物柴油生产中的应用

涉及 (E)-4-氯-4-氧代丁-2-烯酸乙酯衍生物的有机锡 (IV) 配合物已被探索其在生物柴油生产中的催化潜力。这项研究突出了该化合物在为可再生能源开发新的催化系统中的应用 (Zubair 等,2019 年)。

安全和危害

“(E)-Ethyl 4-chloro-4-oxobut-2-enoate” is classified as a dangerous substance. It has hazard statements H302, H314, H317, and H334, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

属性

IUPAC Name |

ethyl (E)-4-chloro-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLWXDIGYFPUSK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Ethyl 4-chloro-4-oxobut-2-enoate | |

CAS RN |

26367-48-6, 66130-92-5 | |

| Record name | ethyl (2E)-4-chloro-4-oxobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl 4-chloro-4-oxobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of (E)-Ethyl 4-chloro-4-oxobut-2-enoate in the synthesis of the antimalarial fumardiamides discussed in the research?

A1: (E)-Ethyl 4-chloro-4-oxobut-2-enoate serves as a crucial starting material in the multi-step synthesis of mefloquine-based fumardiamides. [] The compound initially reacts with N1-(2,8-bis(trifluoromethyl)quinolin-4-yl)butane-1,4-diamine to form an amide bond. This step is followed by hydrolysis and subsequent reaction with various halogenanilines, ultimately yielding the target fumardiamide compounds. These compounds were designed to incorporate both the mefloquine pharmacophore and a Michael acceptor motif for potential enhanced antimalarial activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)

![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)